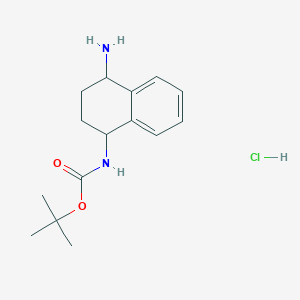

tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride

Descripción

Chemical Structure: The compound features a tetrahydronaphthalene (tetralin) scaffold substituted with an amino group at the 4-position and a tert-butyl carbamate group at the 1-position, forming a hydrochloride salt. Its molecular formula is C₁₆H₂₃ClN₂O₂, with a CAS registry number 217806-26-3 . Applications: This molecule is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) agents or kinase inhibitors due to its bicyclic aromatic system and amine functionality.

Propiedades

IUPAC Name |

tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13;/h4-7,12-13H,8-9,16H2,1-3H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQBUKQRLJGDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172263-79-3 | |

| Record name | tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride typically involves the protection of the amino group using tert-butyl carbamate. The process begins with the reaction of 4-amino-1,2,3,4-tetrahydronaphthalene with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Análisis De Reacciones Químicas

Types of Reactions

tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: H2/Pd-C under atmospheric pressure.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce fully saturated derivatives.

Aplicaciones Científicas De Investigación

tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc-protected amino group allows for selective reactions, making it a valuable tool in biochemical studies .

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The following table compares tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride with related compounds from PharmaBlock Sciences' portfolio :

| Compound Name | CAS Number | Core Structure | Functional Groups | Key Differences |

|---|---|---|---|---|

| tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride | 217806-26-3 | Tetralin (1,2,3,4-tetrahydronaphthalene) | -NH₂ (4-position), -O(C=O)NH-t-Bu (1-position), HCl salt | Reference compound for comparison. |

| tert-butyl 3-oxopyrrolidine-1-carboxylate | 101385-93-7 | Pyrrolidine | -O(C=O)Ot-Bu (1-position), -C=O (3-position) | Lacks aromaticity and amine group; smaller ring size. |

| tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate | 927652-04-8 | Pyrrolidine | -NH(C=O)Ot-Bu, -CH₃ (3-position) | Chiral methyl substitution; no aromatic system. |

| (3R)-pyrrolidine-3-carboxylic acid hydrochloride | 1202245-51-9 | Pyrrolidine | -COOH (3-position), HCl salt | Carboxylic acid instead of carbamate; no t-Bu group. |

Functional Group Impact on Reactivity and Solubility

- Aromatic vs.

- Amine vs. Carboxylic Acid : The free -NH₂ group in the target compound enhances nucleophilicity and basicity compared to the carboxylic acid derivatives (e.g., CAS 1202245-51-9), which are acidic .

- Hydrochloride Salt : The HCl salt improves aqueous solubility, a feature shared with (3R)-pyrrolidine-3-carboxylic acid hydrochloride but absent in neutral carbamates like tert-butyl 3-oxopyrrolidine-1-carboxylate .

Research Findings and Limitations

Available Data Gaps

- Pharmacological Studies: No direct pharmacological data for the target compound was found in the provided evidence. In contrast, morphine analogues (e.g., mu/kappa/sigma receptor agonists) in are well-characterized, underscoring the need for similar studies on carbamate derivatives .

Industrial Relevance

PharmaBlock Sciences lists the compound as a building block (PB00004-01), suggesting its commercial availability for high-throughput medicinal chemistry workflows .

Actividad Biológica

tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

- Chemical Formula : C15H23ClN2O2

- Molecular Weight : 298.8083 g/mol

- CAS Number : 2172263-79-3

- SMILES Notation : O=C(OC(C)(C)C)NC1CCC(c2c1cccc2)N.Cl

The biological activity of this compound is primarily linked to its interactions with specific biological targets. Research indicates that it may influence various pathways:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes involved in critical metabolic pathways, potentially affecting tumor growth and cell proliferation .

- Receptor Modulation : It may interact with neurotransmitter receptors, which could lead to neuroprotective effects, particularly in models of neurodegenerative diseases .

Antitumor Activity

Studies have shown that tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride exhibits significant antitumor properties. In vitro assays demonstrated a reduction in tumor cell viability and proliferation rates in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Reduced proliferation by 65% |

| HeLa (Cervical) | 12.0 | Induced apoptosis |

| A549 (Lung) | 18.5 | Inhibited migration |

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Neuroprotective Effects

In models of neurodegeneration, particularly those involving amyloid-beta toxicity, the compound demonstrated protective effects on neuronal cells:

- Cell Viability : In the presence of amyloid-beta (Aβ), treated astrocytes showed improved viability compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 43.78 |

| Aβ Only | 43.78 |

| Aβ + Compound | 62.98 |

This indicates that the compound may mitigate the toxic effects associated with amyloid-beta aggregation .

Case Study 1: Cancer Cell Lines

In a study assessing the efficacy of tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride on breast cancer cell lines (MCF-7), researchers found that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection in Animal Models

Another study investigated its neuroprotective effects in vivo using a scopolamine-induced memory impairment model in rats. The compound was administered prior to scopolamine treatment and was found to significantly improve memory retention compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, including carbamate protection of the amine group. A common approach is to react 4-amino-1,2,3,4-tetrahydronaphthalen-1-amine with tert-butyl carbamate under coupling conditions (e.g., using HATU or DCC as coupling agents). Purification via column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is critical to isolate the hydrochloride salt. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 hexane:ethyl acetate) and confirming purity via HPLC (>95%) is advised .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Handle in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation or skin contact. Pre-weigh aliquots in a controlled humidity environment (<40% RH) to minimize hygroscopic degradation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm the tert-butyl group (δ ~1.3 ppm for CH₃) and aromatic protons (δ 6.5–7.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks matching the molecular formula (C₁₅H₂₁N₂O₂Cl).

- IR : Detect carbamate C=O stretching (~1700 cm⁻¹) and NH bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthetic routes?

- Methodological Answer : Optimize each step:

- Amine Protection : Use excess tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis at 0°C to minimize side reactions.

- Salt Formation : Precipitate the hydrochloride salt by adding HCl (4M in dioxane) dropwise to the free base in dry diethyl ether.

- Yield Tracking : Compare yields under varying temperatures (0°C vs. RT) and solvent systems (DMF vs. DCM). Pilot-scale trials (1–5 mmol) are recommended before scaling up .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its reactivity?

- Methodological Answer :

- Docking Studies : Perform molecular dynamics simulations to assess steric hindrance from the tert-butyl group, which may block nucleophilic attack predicted in silico.

- Experimental Validation : Conduct kinetic studies (e.g., UV-Vis monitoring of reactions with electrophiles like aldehydes) to compare observed vs. predicted rates. Adjust computational models by incorporating solvent effects (e.g., polar aprotic vs. protic) .

Q. How does the steric environment of the tert-butyl group influence the compound's interaction with biological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with smaller substituents (e.g., methyl, isopropyl) and compare binding affinities via SPR or ITC.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to visualize steric clashes. Use PDB data to identify residues within 4Å of the tert-butyl group .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of structurally similar carbamates?

- Methodological Answer :

- In Vitro Assays : Perform MTT assays on HEK293 cells to compare cytotoxicity (IC₅₀) with literature values.

- Metabolite Analysis : Use LC-MS to identify hydrolytic byproducts (e.g., 1,2,3,4-tetrahydronaphthalen-1-amine) that may contribute to toxicity.

- Cross-Study Comparison : Adjust for differences in assay conditions (e.g., serum concentration, exposure time) when reconciling data .

Experimental Design Considerations

Q. What controls are essential when testing this compound in enzyme inhibition assays?

- Methodological Answer :

- Negative Controls : Use a scrambled carbamate (e.g., tert-butyl N-(2-naphthyl)carbamate) to rule out nonspecific inhibition.

- Solvent Controls : Include DMSO (≤0.1% v/v) to account for solvent effects on enzyme activity.

- Positive Controls : Compare with known inhibitors (e.g., E64 for cysteine proteases) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.